- Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid, Science (Washington, 2016, 351(6276), 949-952
Cas no 957111-25-0 ((1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol)
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-3,3-DI(PHENANTHREN-9-YL)-1,1-BINAPHTHYL-2,2-DIOL
- (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol
- (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol
- (1S)-3,3′-Di-9-phenanthrenyl[1,1′-binaphthalene]-2,2′-diol (ACI)
- (S)-3,3'-Di(phenanthren-9-yl)-[1,1'-binaphthalene]-2,2'-diol
- DTXSID70661243
- 1-[2-Hydroxy-3-(9-phenanthryl)-1-naphthyl]-3-(9-phenanthryl)naphthalen-2-ol
- MFCD09027269
- (S)-3,3'-Di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol
- (R)-3,3'-Di-9-phenanthrenyl-1,1'-bi-2-naphthol, 97%
- CS-0088824
- 1058734-56-7
- CS-0086374
- 3,3'-BIS(PHENANTHREN-9-YL)-[1,1'-BINAPHTHALENE]-2,2'-DIOL
- SCHEMBL18912097
- BS-50473
- (R)-9-Phenanthryl BINOL
- E72682
- (R)-3,3'-Di-9-phenanthrenyl-1,1'-binaphthalene-2,2'-diol
- 957111-25-0
- (S)-3,3''-Di(phenanthren-9-yl)-[1,1''-binaphthalene]-2,2''-diol
- (R)-3,3'-Di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol
- 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol
- 1-(2-hydroxy-3-phenanthren-9-ylnaphthalen-1-yl)-3-phenanthren-9-ylnaphthalen-2-ol
- AKOS015909859
- D74709
- (R)-3,3'-Di-9-phenanthrenyl-1,1'-bi-2-naphthol
-
- MDL: MFCD09027269
- Inchi: 1S/C48H30O2/c49-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)50)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28,49-50H
- InChI Key: XYUOTCUHTHQCNC-UHFFFAOYSA-N
- SMILES: OC1C(C2C3C(=CC=CC=3)C=C(C3C4C(=CC=CC=4)C4C(=CC=CC=4)C=3)C=2O)=C2C(C=CC=C2)=CC=1C1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1
Computed Properties
- Exact Mass: 638.22500
- Monoisotopic Mass: 638.224580195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 50
- Rotatable Bond Count: 3
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46000
- LogP: 13.01800
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0059-100mg |
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol |
957111-25-0 | 98%,99%e.e. | 100mg |
¥1260.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S39320-100mg |
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol |
957111-25-0 | 98%,99%e.e. | 100mg |
¥1260.0 | 2024-07-19 | |
| abcr | AB272239-250 mg |
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol, 97%; . |
957111-25-0 | 97% | 250 mg |
€347.10 | 2023-07-20 | |
| abcr | AB272239-1 g |
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol, 97%; . |
957111-25-0 | 97% | 1 g |
€876.10 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1257820-100mg |
(1S)-3,3-Di(phenanthren-9-yl)-1,1-binaphthyl-2,2-diol |
957111-25-0 | 97% | 100mg |
$105 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1257820-250mg |
(1S)-3,3-Di(phenanthren-9-yl)-1,1-binaphthyl-2,2-diol |
957111-25-0 | 97% | 250mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1257820-1g |
(1S)-3,3-Di(phenanthren-9-yl)-1,1-binaphthyl-2,2-diol |
957111-25-0 | 97% | 1g |
$470 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1257820-5g |
(1S)-3,3-Di(phenanthren-9-yl)-1,1-binaphthyl-2,2-diol |
957111-25-0 | 97% | 5g |
$1620 | 2024-06-07 | |
| Ambeed | A952034-100mg |
(S)-3,3'-Di(phenanthren-9-yl)-[1,1'-binaphthalene]-2,2'-diol |
957111-25-0 | 98% 99%ee | 100mg |
$137.0 | 2025-04-14 | |
| Ambeed | A952034-250mg |
(S)-3,3'-Di(phenanthren-9-yl)-[1,1'-binaphthalene]-2,2'-diol |
957111-25-0 | 98% 99%ee | 250mg |
$209.0 | 2025-04-14 |
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Production Method
Production Method 1
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Raw materials
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Preparation Products
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Suppliers
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol
Comprehensive Overview of (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol (CAS No. 957111-25-0)
The compound (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol (CAS No. 957111-25-0) is a highly specialized chiral organic molecule that has garnered significant attention in the fields of asymmetric catalysis, materials science, and advanced organic synthesis. Its unique binaphthyl backbone coupled with phenanthrene substituents makes it a versatile building block for designing optically active materials and molecular recognition systems. Researchers and industries are increasingly exploring its applications in OLEDs (Organic Light-Emitting Diodes), chiral sensors, and pharmaceutical intermediates, aligning with the growing demand for sustainable and high-performance materials.
One of the most intriguing aspects of (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol is its stereoselective properties, which are critical for enantioselective catalysis. This compound's ability to induce chirality in reactions makes it invaluable for synthesizing single-enantiomer drugs, a hot topic in modern medicinal chemistry. With the pharmaceutical industry's shift toward precision medicine and green chemistry, the demand for such chiral auxiliaries is expected to rise. Additionally, its rigid aromatic structure contributes to exceptional thermal and photochemical stability, making it a candidate for high-efficiency optoelectronic devices.
From a synthetic perspective, the preparation of (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol involves sophisticated cross-coupling reactions and asymmetric synthesis techniques. Recent advancements in transition-metal catalysis and organocatalysis have streamlined its production, addressing scalability challenges. This progress is particularly relevant to researchers searching for "efficient chiral ligand synthesis" or "sustainable asymmetric catalysis methods." The compound's CAS No. 957111-25-0 is frequently referenced in patents and academic papers, underscoring its industrial and academic significance.
In the context of materials science, (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol has shown promise in supramolecular chemistry and nanotechnology. Its extended π-conjugated system enables applications in molecular self-assembly and organic semiconductors, topics frequently searched by professionals exploring "next-generation organic electronics." The compound's fluorescence properties also make it a candidate for bioimaging probes, linking it to the burgeoning field of theranostics.
Environmental and regulatory considerations further highlight the importance of (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol. Unlike many traditional aromatic compounds, it exhibits low toxicity and biodegradability potential, aligning with the EPA's green chemistry principles. This aspect resonates with users searching for "eco-friendly chiral compounds" or "sustainable chemical alternatives." As industries prioritize circular economy models, such molecules are likely to play a pivotal role in reducing environmental footprints.
In summary, (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol (CAS No. 957111-25-0) represents a convergence of chirality, stability, and versatility, making it a focal point for interdisciplinary research. Its applications span catalysis, materials science, and biotechnology, addressing contemporary challenges in sustainability and high-tech innovation. For researchers and manufacturers alike, this compound offers a pathway to cutting-edge solutions in a rapidly evolving scientific landscape.
957111-25-0 ((1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthalene-2,2'-diol) Related Products
- 18531-99-2((1S)-[1,1'-Binaphthalene]-2,2'-diol)
- 66478-68-0([1,1'-Binaphthalene]-2,2',7,7'-tetrol)
- 75684-93-4((R)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol)
- 73572-12-0([1,1'-Binaphthalen]-2-ol)
- 602-09-5(1,1'-binaphthalene-2,2'-diol)
- 100780-04-9([4,4'-Biphenanthrene]-3,3'-diol)
- 55515-98-5([1,1'-Binaphthalene]-2,2'-diol,3,3'-dimethyl-, (1R)-)
- 361342-49-6((R)-3,3'-Di(anthracenyl-9-yl)-1,1'-binapthalene-2,2'-diol)
- 361342-50-9((S)-3,3'-Di(anthracenyl-9-yl)-1,1'-binapthalene-2,2'-diol)
- 18531-94-7((1R)-[1,1'-Binaphthalene]-2,2'-diol)